(S)-3-Methyl-pentanoic acid chemical properties
(S)-3-Methyl-pentanoic acid chemical properties
An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methyl-pentanoic acid, also known as (S)-3-Methylvaleric acid, is a chiral, branched-chain fatty acid.[1][2] Its molecular formula is C₆H₁₂O₂.[3][4][5][6][7][8][9] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (S)-3-Methyl-pentanoic acid and (R)-3-Methyl-pentanoic acid.[10] This guide focuses specifically on the (S)-enantiomer. The compound is of interest in various fields, including organic synthesis, flavor and fragrance development, and metabolic research.[4][11] Recently, it has also been investigated for its potential antimicrobial properties, particularly in combination with other volatile organic compounds.[12] Its structural properties make it a valuable building block in the synthesis of more complex chemical entities.[4]
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-3-Methyl-pentanoic acid are summarized below. The racemic mixture is typically a colorless to pale yellow liquid at room temperature, while the pure (S)-enantiomer has been described as a solid.[4] It is soluble in organic solvents and has limited solubility in water.[4]
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-methylpentanoic acid | [3] |
| Synonyms | (S)-(+)-3-Methylpentanoic acid, (S)-3-Methylvaleric acid | [2][3] |
| CAS Number | 1730-92-3 | [3][6][13] |
| Molecular Formula | C₆H₁₂O₂ | [3][6] |
| Molecular Weight | 116.16 g/mol | [3][6][13][14] |
| Appearance | Solid | |
| Density | 0.947 g/cm³ | [13] |
| Boiling Point | 196-198 °C (at 760 mmHg); 90 °C (at 7 mmHg) | [5][15] |
| Refractive Index | n20/D 1.416 | [15] |
| Predicted pKa | 5.09 | [1] |
| Predicted Water Solubility | 11.8 g/L | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of (S)-3-Methyl-pentanoic acid. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined below.
| Spectroscopic Technique | Characteristic Peaks / Features | Source(s) |
| ¹H NMR | ~10-13 ppm: Very broad singlet, corresponding to the acidic carboxyl proton (-COOH). This signal disappears upon a D₂O shake.[2][16][17][18] ~2.0-2.5 ppm: Signal for protons on the α-carbon (the CH₂ group adjacent to the carboxyl group).[19] | |
| ¹³C NMR | ~165-185 ppm: Signal for the carboxyl carbon (-C OOH).[17][18] ~20-40 ppm: Signal for the α-carbon.[19] | |
| Infrared (IR) Spectroscopy | 3300-2500 cm⁻¹: Very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[16][17] 1760-1690 cm⁻¹: Intense, sharp peak from the C=O (carbonyl) stretch.[16][17] 1320-1210 cm⁻¹: C-O stretch.[16] | |
| Mass Spectrometry (EI) | m/z 116: Molecular ion (M⁺) peak.[7][14] Characteristic Fragments: Fragmentation pattern typical of a short-chain branched carboxylic acid.[7][20] |
Safety and Handling
(S)-3-Methyl-pentanoic acid is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[3] Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this chemical.[21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[22]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [23] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[23] H318: Causes serious eye damage.[3] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[23] | |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up.[23] |
Experimental Protocols
Detailed methodologies are essential for the accurate analysis and characterization of (S)-3-Methyl-pentanoic acid.
Protocol for Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to separate and quantify the (S) and (R) enantiomers of 3-methylpentanoic acid. It is adapted from standard methods for fatty acid analysis.[24][25]
Objective: To determine the enantiomeric purity (% ee) of a sample of 3-methylpentanoic acid.
Materials:
-
Sample containing 3-methylpentanoic acid
-
Internal standard (e.g., deuterated heptadecanoic acid)
-
Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFBBr)
-
GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm or Chirasil-L-Val).[10][26][27]
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Add 1 mL of iso-octane to the sample tube.
-
Vortex vigorously for 1 minute to mix the phases.
-
Centrifuge at 3000 x g for 1 minute to separate the layers.[25]
-
Carefully transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction step on the remaining aqueous layer and pool the iso-octane fractions.[25]
-
-
Derivatization:
-
Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator.[25]
-
To the dried residue, add 25 µL of a solution containing 1% PFBBr in acetonitrile and 25 µL of a solution containing 1% DIPEA in acetonitrile.[24][25] This reaction converts the carboxylic acid to its pentafluorobenzyl (PFB) ester, which is more volatile and suitable for GC analysis.
-
Incubate at room temperature for 20 minutes.[24]
-
Dry the sample again under vacuum.[25]
-
-
GC-MS Analysis:
-
Reconstitute the dried derivative in 50 µL of iso-octane.[25]
-
Inject 1 µL of the sample onto the GC-MS system.
-
GC Conditions (Example):
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of the enantiomers.
-
Injector: Splitless mode.
-
-
MS Conditions:
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers of the 3-methylpentanoic acid derivative based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Protocol for NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.
Objective: To confirm the chemical structure of (S)-3-Methyl-pentanoic acid.
Materials:
-
(S)-3-Methyl-pentanoic acid sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ directly in a clean, dry NMR tube.
-
Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
The spectral width should be set to cover the range from approximately -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more, depending on concentration).
-
Set the spectral width to cover the range from approximately 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).
-
Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.[19]
-
Visualizations
Workflow for Chiral GC-MS Analysis
Caption: Workflow for determining enantiomeric purity via GC-MS.
Principle of Chiral GC Separation
Caption: Differential interaction leading to enantiomer separation on a chiral stationary phase.
Biological Relevance and Applications
Caption: Key application areas for (S)-3-Methyl-pentanoic acid.
References
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